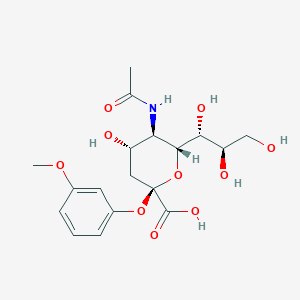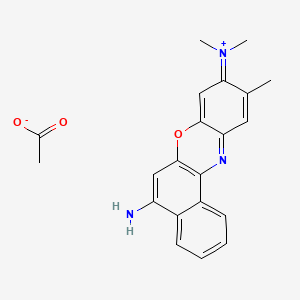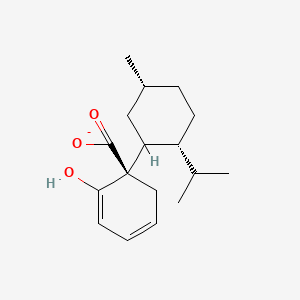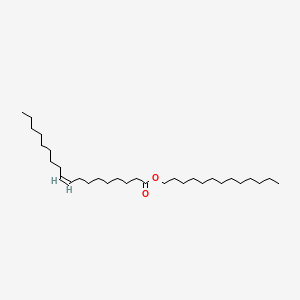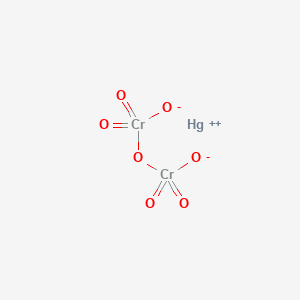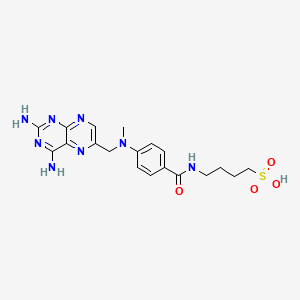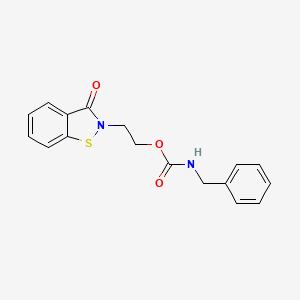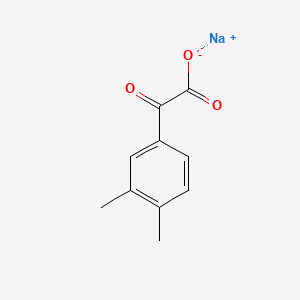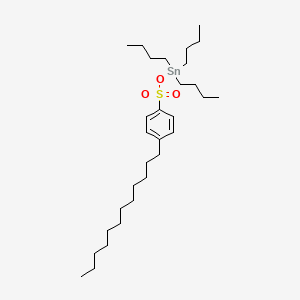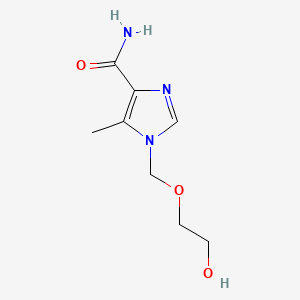
1H-Imidazole-4-carboxamide, 1-((2-hydroxyethoxy)methyl)-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-4-carboxamide, 1-((2-hydroxyethoxy)methyl)-5-methyl- is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a carboxamide group at the 4-position, a hydroxyethoxy methyl group at the 1-position, and a methyl group at the 5-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1H-Imidazole-4-carboxamide, 1-((2-hydroxyethoxy)methyl)-5-methyl- involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of the imidazole ring, which can be derived from glyoxal, ammonia, and formaldehyde.
Formation of the Carboxamide Group: The carboxamide group is introduced at the 4-position of the imidazole ring through a reaction with an appropriate amine.
Introduction of the Hydroxyethoxy Methyl Group: The hydroxyethoxy methyl group is introduced at the 1-position through a nucleophilic substitution reaction using an appropriate alkylating agent.
Methylation: The final step involves the methylation of the 5-position using a methylating agent such as methyl iodide.
Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of catalysts and specific reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1H-Imidazole-4-carboxamide, 1-((2-hydroxyethoxy)methyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethoxy methyl group can be replaced by other nucleophiles.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Imidazole-4-carboxamide, 1-((2-hydroxyethoxy)methyl)-5-methyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1H-Imidazole-4-carboxamide, 1-((2-hydroxyethoxy)methyl)-5-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, leading to a decrease in their catalytic activity. The hydroxyethoxy methyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
1H-Imidazole-4-carboxamide, 1-((2-hydroxyethoxy)methyl)-5-methyl- can be compared with other similar compounds, such as:
1H-Imidazole-4-carboxamide: Lacks the hydroxyethoxy methyl and methyl groups, resulting in different chemical properties and biological activities.
1H-Imidazole-4-carboxamide, 1-((2-hydroxyethoxy)methyl)-: Similar structure but lacks the methyl group at the 5-position, leading to differences in reactivity and applications.
1H-Imidazole-4-carboxamide, 1-((2-hydroxyethoxy)methyl)-5-ethyl-:
The uniqueness of 1H-Imidazole-4-carboxamide, 1-((2-hydroxyethoxy)methyl)-5-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
95936-40-6 |
|---|---|
Molecular Formula |
C8H13N3O3 |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
1-(2-hydroxyethoxymethyl)-5-methylimidazole-4-carboxamide |
InChI |
InChI=1S/C8H13N3O3/c1-6-7(8(9)13)10-4-11(6)5-14-3-2-12/h4,12H,2-3,5H2,1H3,(H2,9,13) |
InChI Key |
JOFZCYGJJKMVNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1COCCO)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


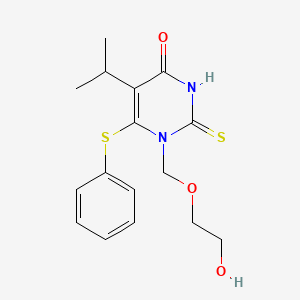
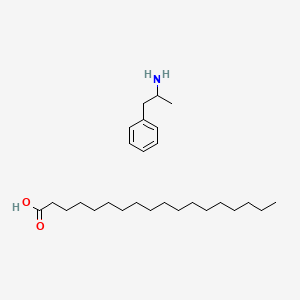
![Methyl 2-[(2,2-dimethyl-1-oxopropyl)amino]benzoate](/img/structure/B12670913.png)

